molecular formula C6H5BrFN B8266833 2-Bromo-4-fluoro-3-methylpyridine

2-Bromo-4-fluoro-3-methylpyridine

Cat. No.: B8266833
M. Wt: 190.01 g/mol
InChI Key: IBSUQVFQNODVFH-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, fluorine, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-methylpyridine typically involves the halogenation of 3-methylpyridine derivatives. One common method includes the bromination of 3-methylpyridine followed by fluorination. For instance, 3-methylpyridine can be brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3-methylpyridine. Subsequent fluorination using a fluorinating agent like Selectfluor® can produce this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyridines with various functional groups.
  • Biaryl compounds from coupling reactions.
  • Oxidized or reduced derivatives of the methyl group.

Scientific Research Applications

2-Bromo-4-fluoro-3-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

    2-Bromo-4-fluoropyridine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    2-Fluoro-4-methylpyridine:

    3-Bromo-4-fluoropyridine: Different substitution pattern on the pyridine ring, leading to variations in chemical properties and reactivity.

Uniqueness: 2-Bromo-4-fluoro-3-methylpyridine is unique due to the combination of bromine, fluorine, and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and applications in various fields .

Properties

IUPAC Name

2-bromo-4-fluoro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSUQVFQNODVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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